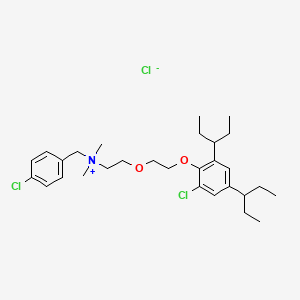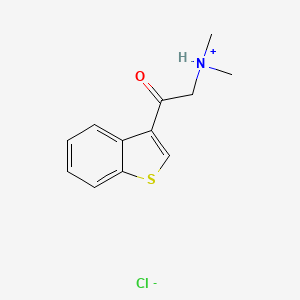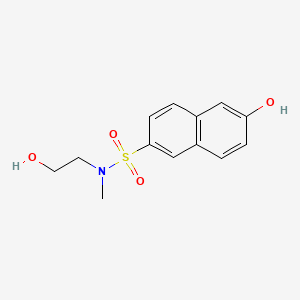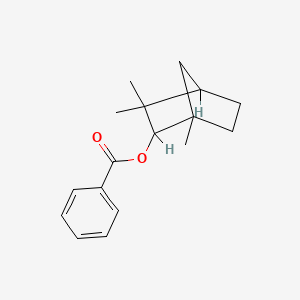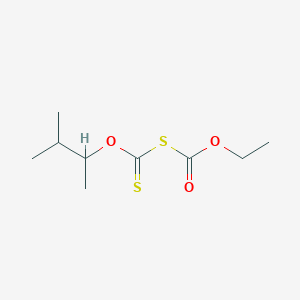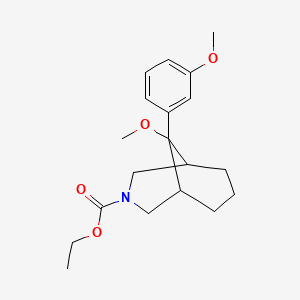
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclo nonane core, which is a bicyclic structure containing a nitrogen atom. The presence of methoxy groups and an ethyl ester functional group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
The synthesis of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the Azabicyclo Nonane Core: This step involves the construction of the bicyclic structure with a nitrogen atom. Common methods include cyclization reactions using appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base.
Esterification: The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and a strong acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the azabicyclo nonane core and methoxy groups allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 3-Azabicyclo(331)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- include other azabicyclo nonane derivatives with different substituents These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Propiedades
Número CAS |
52904-53-7 |
|---|---|
Fórmula molecular |
C19H27NO4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-4-24-18(21)20-12-15-8-5-9-16(13-20)19(15,23-3)14-7-6-10-17(11-14)22-2/h6-7,10-11,15-16H,4-5,8-9,12-13H2,1-3H3 |
Clave InChI |
VXYKVXYMAISAET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC2CCCC(C1)C2(C3=CC(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
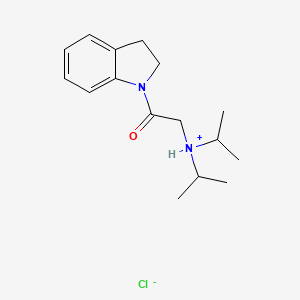
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
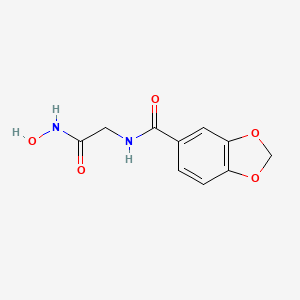
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
